
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a bromine atom at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and a carboxylic acid group at the 3-position of the indole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Bromination: The starting material, 1H-indole, undergoes bromination at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Protection: The brominated indole is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group at the nitrogen atom.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position. This can be achieved through a Vilsmeier-Haack reaction, where the intermediate is treated with a formylating agent like DMF and POCl3, followed by oxidation to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles through reactions like Suzuki-Miyaura cross-coupling.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Common Reagents and Conditions
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Oxidation/Reduction: Reagents like lithium aluminum hydride (LAH) for reduction and potassium permanganate (KMnO4) for oxidation are commonly employed.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Deprotection: 4-Bromo-1H-indole-3-carboxylic acid.
Oxidation/Reduction: Corresponding alcohols or other oxidized products.
科学研究应用
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of indole derivatives’ biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating various biochemical pathways. The bromine atom and Boc group can influence the compound’s binding affinity and selectivity towards its molecular targets.
相似化合物的比较
Similar Compounds
4-Bromo-1H-indole-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid:
4-Bromo-1H-indole: Lacks both the Boc group and carboxylic acid, making it less versatile in synthesis.
Uniqueness
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is unique due to the combination of the bromine atom, Boc protecting group, and carboxylic acid. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-8(12(17)18)11-9(15)5-4-6-10(11)16/h4-7H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWBZXXPWAIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
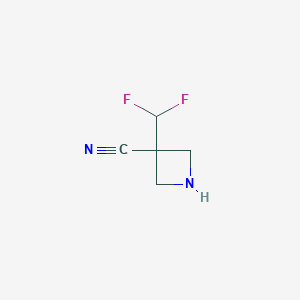
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
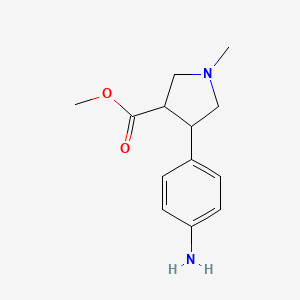
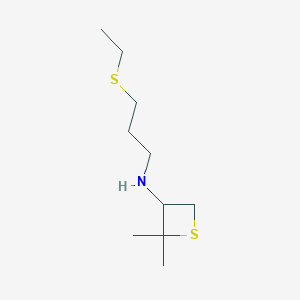
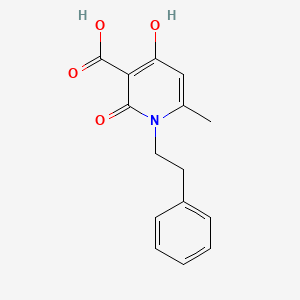
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
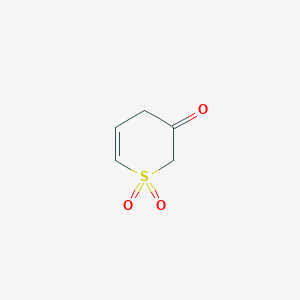
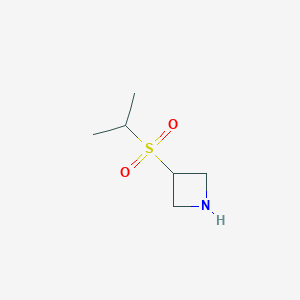

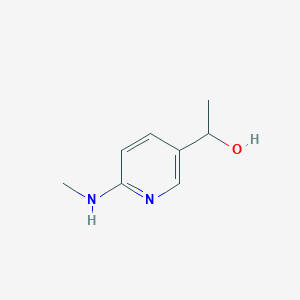
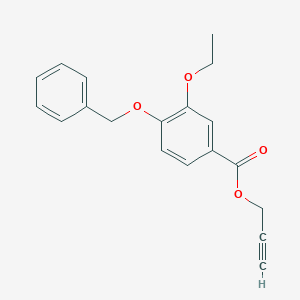
![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)
![Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13012223.png)
